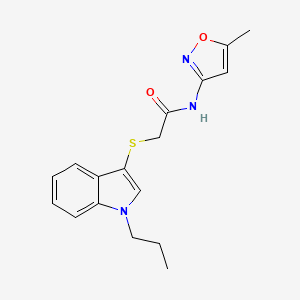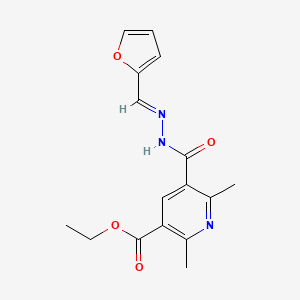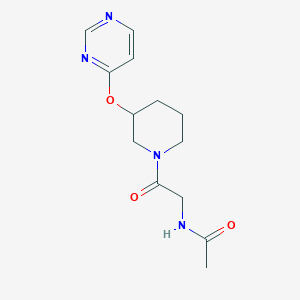
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of research. The presence of a hydroxypropyl group further adds to its chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Hydroxypropyl Intermediate: This can be achieved by reacting furan-2-carbaldehyde with a suitable reagent to introduce the hydroxypropyl group.
Coupling with Thiophene: The hydroxypropyl intermediate is then reacted with thiophene-2-isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, maintaining optimal temperatures, and ensuring high purity of reactants.
化学反応の分析
Types of Reactions: 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the furan and thiophene rings.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced furan and thiophene derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism by which 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea exerts its effects is largely dependent on its interaction with molecular targets. The furan and thiophene rings can interact with various enzymes and receptors, potentially modulating their activity. The hydroxypropyl group may enhance solubility and facilitate binding to specific sites.
類似化合物との比較
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of thiophene.
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(benzothiophen-2-yl)urea: Contains a benzothiophene ring, offering different reactivity.
Uniqueness: 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is unique due to the combination of furan and thiophene rings, which provide a balance of stability and reactivity. This makes it a versatile compound for various applications.
特性
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-9(10-3-1-7-17-10)5-6-13-12(16)14-11-4-2-8-18-11/h1-4,7-9,15H,5-6H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHMUGARFXNEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)NC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-10-(4-chloro-3-nitrophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2714778.png)



![2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2714786.png)
![(6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2714787.png)


![6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2714796.png)
![N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2714797.png)
![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)

